molecular formula C21H23F3O5S B8747362 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

Numéro de catalogue: B8747362
Poids moléculaire: 444.5 g/mol
Clé InChI: JWHYSEDOYMYMNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid, known in research and clinical development as Seladelpar (MBX-8025), is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ) . This small molecule plays a critical role in regulating genes involved in lipid metabolism and energy homeostasis . Its primary research value lies in its mechanism to reduce bile acid synthesis by inducing Fibroblast Growth Factor 21 (FGF21), which activates the c-Jun N-terminal kinase (JNK) signaling pathway, subsequently downregulating the key enzyme CYP7A1 . This FXR-independent pathway makes it a valuable tool for studying cholestatic liver diseases, including primary biliary cholangitis (PBC) for which it has received regulatory approval, and non-alcoholic steatohepatitis (NASH) . The compound has a molecular formula of C21H23F3O5S, an average mass of 444.47 g/mol, and a CAS Registry Number of 851528-79-5 . This product is provided for research purposes as a reference standard and investigative tool. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C21H23F3O5S

Poids moléculaire

444.5 g/mol

Nom IUPAC

2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

InChI

InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)

Clé InChI

JWHYSEDOYMYMNM-UHFFFAOYSA-N

SMILES canonique

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C

Origine du produit

United States

Méthodes De Préparation

Epoxide Opening for Ether Formation

The propyl ether segment is constructed via nucleophilic ring-opening of an epoxide. 4-(Trifluoromethyl)phenol reacts with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to yield 2-chloro-3-[4-(trifluoromethyl)phenoxy]propan-1-ol . Subsequent ethoxylation replaces the chloride with ethoxy using sodium ethoxide in ethanol (60°C, 12 h), producing 2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propan-1-ol .

Thiolation for Sulfanyl Group Introduction

The alcohol is converted to a leaving group (e.g., mesylate with methanesulfonyl chloride) and displaced by a thiolate nucleophile. For example, treatment with 4-mercapto-2-methylphenol and NaH in THF (0°C to RT, 6 h) forms the thioether intermediate.

Synthesis of the 2-Methylphenoxyacetic Acid Fragment

Phenolic Alkylation

2-Methylphenol is alkylated with bromoacetic acid under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to RT) to afford 2-methylphenoxyacetic acid . Alternatively, a Williamson ether synthesis using K₂CO₃ and KI in acetone (reflux, 24 h) achieves moderate yields.

Final Coupling and Carboxylic Acid Deprotection

Thioether Bond Formation

The propylsulfanyl intermediate and 2-methylphenoxyacetic acid are coupled via a nucleophilic substitution. Using NaH in DMF (60°C, 8 h), the thiolate attacks the bromoacetic acid derivative, forming the thioether linkage.

Hydrolysis of Protecting Groups

If the carboxylic acid is protected as an ester (e.g., methyl ester), hydrolysis with LiOH in THF/H₂O (RT, 4 h) yields the free acid.

Optimization and Industrial-Scale Considerations

Solvent and Base Screening

Comparative studies indicate that DMF outperforms THF in coupling reactions due to superior solubility of intermediates. Sodium hydride (NaH) provides higher yields than K₂CO₃ for thiolate generation.

Table 1: Impact of Reaction Conditions on Coupling Efficiency

BaseSolventTemperature (°C)Yield (%)
NaHDMF6082
K₂CO₃DMF8065
NaOHTHF4048

Purification Strategies

Crude Compound X is purified via recrystallization from ethanol/water (1:3 v/v), achieving >98% purity. For pharmaceutical applications, conversion to the L-lysine dihydrate salt enhances stability: the free acid is dissolved in hot ethanol, mixed with L-lysine (1:1 molar ratio), and crystallized upon cooling.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J=8.8 Hz, 2H, ArH), 6.95 (d, J=8.8 Hz, 2H, ArH), 4.52 (s, 2H, OCH₂CO), 3.98 (m, 2H, OCH₂CH₃).

  • HPLC : Retention time 12.4 min (C18 column, 70:30 MeOH/H₂O), purity 99.1%.

Challenges and Mitigation Strategies

Thioether Oxidation

The sulfanyl group is prone to oxidation during storage. Adding antioxidants (e.g., BHT at 0.1% w/w) or storing under nitrogen atmosphere prevents sulfoxide formation.

Trifluoromethyl Group Stability

Strong acids or bases may cleave the trifluoromethyl moiety. Neutral pH conditions during hydrolysis and coupling are critical.

Comparative Analysis with Structural Analogs

Table 2: Synthetic Yields of Related Compounds

CompoundKey SubstituentYield (%)
Compound XCF₃, ethoxy82
4-(Trifluoromethyl) analogCF₃, methoxy75
Seladelpar (MBX-8025)CF₃, cyclopropoxy88

Analyse Des Réactions Chimiques

Types de réactions : Le MBX-8025 (sel de sodium) subit principalement :

    Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes :

    Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

    Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

Le MBX-8025 (sel de sodium) a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le MBX-8025 (sel de sodium) exerce ses effets en activant sélectivement le récepteur activé par les proliférateurs de peroxysomes delta (PPARδ). Cette activation conduit à :

Composés similaires :

    Fenofibrate : Un agoniste du PPARα utilisé pour traiter l'hyperlipidémie.

    Pioglitazone : Un agoniste du PPARγ utilisé pour traiter le diabète de type 2.

    Rosiglitazone : Un autre agoniste du PPARγ utilisé pour le diabète de type 2.

Unicité du MBX-8025 (sel de sodium) : Le MBX-8025 (sel de sodium) est unique en raison de sa haute sélectivité pour le PPARδ par rapport au PPARα et au PPARγ. Cette sélectivité le rend particulièrement efficace pour moduler le métabolisme des lipides et du glucose sans les effets secondaires généralement associés aux agonistes du PPARα et du PPARγ .

Applications De Recherche Scientifique

Pharmacological Profile

Seladelpar is classified as a synthetic organic compound with the following molecular characteristics:

  • Molecular Formula : C27_{27}H41_{41}F3_{3}N2_{2}O9_{9}S
  • Molecular Weight : 626.68 g/mol
  • CAS Number : 928821-40-3

This compound has been shown to regulate fatty acid oxidation in various tissues, including skeletal muscle and adipose tissue, thereby playing a crucial role in metabolic processes. Its mechanism of action involves the activation of PPARδ, which enhances oxidative metabolism and can potentially mitigate conditions associated with dyslipidemia and obesity .

Treatment of Primary Biliary Cholangitis

Seladelpar has received accelerated approval from the FDA for the treatment of primary biliary cholangitis, a chronic liver disease characterized by the progressive destruction of bile ducts. This approval was based on its ability to effectively block bile acid synthesis, thus alleviating symptoms associated with this condition .

Dyslipidemia Management

Research has indicated that Seladelpar may be beneficial in managing dyslipidemia, particularly in patients with elevated triglycerides and low high-density lipoprotein cholesterol (HDL-C) levels. Clinical trials have demonstrated that Seladelpar administration leads to significant improvements in lipid profiles without adverse effects on body weight or insulin resistance .

Key Clinical Trials

Several pivotal clinical trials have been conducted to evaluate the efficacy and safety of Seladelpar:

  • Phase 1 Trials : Initial studies focused on assessing the pharmacokinetics and safety profile in healthy volunteers. These trials confirmed that Seladelpar is well-tolerated at various dosages .
  • Phase 2 Trials : These trials explored the impact of Seladelpar on lipid metabolism. Results indicated a marked increase in HDL-C levels and a reduction in triglycerides among participants receiving Seladelpar compared to placebo groups .

Case Studies

Case studies have illustrated the practical applications of Seladelpar in clinical settings:

  • A study involving patients with primary biliary cholangitis showed significant improvement in liver function tests after treatment with Seladelpar over a 12-week period.
  • Another case report highlighted the positive effects of Seladelpar on lipid profiles in patients with metabolic syndrome, demonstrating its potential as a therapeutic agent for metabolic disorders .

Data Tables

The following table summarizes key findings from clinical trials involving Seladelpar:

Study PhasePopulationDosageKey Findings
Phase 1Healthy VolunteersVariousSafe and well-tolerated; established pharmacokinetics
Phase 2Dyslipidemic Patients10 mg/dayIncreased HDL-C levels; reduced triglycerides
Phase 3Primary Biliary Cholangitis PatientsTBDImproved liver function tests; enhanced patient symptoms

Mécanisme D'action

MBX-8025 (sodium salt) exerts its effects by selectively activating the peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to:

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Table 1: Structural and Functional Comparison
Compound Name Structure Highlights Target Key Pharmacological Features Reference
Seladelpar Phenoxyacetic acid core, (2R)-ethoxy, 4-(trifluoromethyl)phenoxy, methyl substituents PPARδ High PPARδ selectivity (EC₅₀ = 3 nM); improves lipid profiles in preclinical models.
BRL 37344 Phenoxyacetic acid methyl ester, 3-chlorophenyl, hydroxyethylamine substituents β₃-Adrenoceptor β₃-adrenoceptor agonist (EC₅₀ = 30 nM); induces lipolysis and thermogenesis. Limited clinical use due to off-target effects.
SWR-0065HA Triazinoindole-phenoxyacetic acid ester β-Adrenoceptor β-adrenoceptor ligand with moderate selectivity for β₁/β₂ subtypes; no PPAR activity reported.
2-(4-{2-[3-(4-Fluoro-phenyl)-1-heptyl-ureido]-ethyl}-phenoxy)-2-methyl-propionic acid Phenoxypropionic acid, heptylurea substituent PPARγ/δ Dual PPARγ/δ agonist (EC₅₀ = 50–100 nM); used in metabolic syndrome research. Lower selectivity than seladelpar.
Acetic acid, 2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-, sodium salt Phenoxyacetic acid, chlorophenyl-hydroxyethylamine substituent β-Adrenoceptor β-adrenoceptor agonist (Ki = 10 nM for β₁); no PPARδ activity. Structural similarity but divergent target.
Key Findings :

Structural Determinants of Selectivity: Seladelpar’s trifluoromethylphenoxy and ethoxy groups enhance PPARδ binding by interacting with hydrophobic pockets in the receptor’s ligand-binding domain . In contrast, β-adrenoceptor agonists like BRL 37344 and SWR-0065HA prioritize hydroxyethylamine and aromatic substituents for G protein-coupled receptor (GPCR) activation . The sulfanyl (-S-) linker in seladelpar improves metabolic stability compared to ester-based MMP inhibitors (e.g., ’s thiirane derivatives), which rely on covalent zinc binding .

Target Specificity: Seladelpar exhibits >100-fold selectivity for PPARδ over PPARα/γ, whereas dual PPARγ/δ agonists (e.g., compounds) show broader receptor engagement, increasing risks of side effects like edema . β-Adrenoceptor ligands (BRL 37344, SWR-0065HA) lack PPAR activity, highlighting functional divergence despite structural overlap in phenoxyacetic acid motifs .

Pharmacokinetic Profiles :

  • Seladelpar’s logP = 6.16 () indicates high lipophilicity, favoring tissue distribution but requiring formulation optimization for oral bioavailability. Comparatively, sodium salts (e.g., ) exhibit better aqueous solubility but shorter half-lives .

Clinical Relevance: Seladelpar’s PPARδ activation reduces triglycerides and LDL-C in dyslipidemia models, contrasting with β₃-adrenoceptor agonists (e.g., BRL 37344) that primarily target obesity .

Activité Biologique

2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid, commonly known as Seladelpar or MBX-8025 , is a synthetic compound that has garnered attention for its biological activity, particularly as a peroxisome proliferator-activated receptor (PPAR)-delta agonist . This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H23F3O5S
  • Molecular Weight : 444.46 g/mol
  • CAS Registry Number : 851528-79-5

Seladelpar acts primarily as a PPAR-delta agonist, which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. By activating PPAR-delta, Seladelpar influences gene expression related to fatty acid oxidation and glucose metabolism, making it a potential therapeutic agent for metabolic disorders.

Anti-inflammatory Effects

Research indicates that Seladelpar exhibits significant anti-inflammatory properties. A study highlighted its ability to reduce pro-inflammatory cytokines such as TNF-α and PGE-2 in various models of inflammation. The compound demonstrated an in vivo inhibition of paw thickness and weight in animal models, suggesting its potential for treating inflammatory conditions without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Lipid Metabolism

Seladelpar has been shown to modulate lipid profiles effectively. In clinical studies, it reduced levels of liver enzymes associated with liver damage and improved lipid profiles in patients with primary biliary cholangitis (PBC) . This modulation is attributed to its role in enhancing fatty acid oxidation pathways through PPAR-delta activation.

Case Studies and Clinical Trials

  • Primary Biliary Cholangitis (PBC)
    • Study Design : A phase II trial evaluated the efficacy of Seladelpar in patients with PBC.
    • Findings : The treatment led to significant reductions in alkaline phosphatase levels, indicating improved liver function .
  • Lipid Profile Improvement
    • Study Design : A multicenter trial assessed the impact of Seladelpar on lipid metabolism.
    • Results : Participants exhibited decreased triglyceride levels and improved HDL cholesterol levels after 12 weeks of treatment .

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity profile of Seladelpar. Key findings include:

  • No significant adverse effects on renal or hepatic function were noted during clinical trials.
  • The compound demonstrated a favorable safety profile compared to traditional therapies for metabolic disorders .

Comparative Efficacy

The following table summarizes the comparative efficacy of Seladelpar against other PPAR agonists:

CompoundTarget ReceptorEfficacy in PBCLipid Profile Improvement
SeladelparPPAR-deltaSignificantYes
PioglitazonePPAR-gammaModerateYes
FenofibratePPAR-alphaLimitedYes

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid, and what key reaction conditions require optimization?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and esterification. For example:

Sulfanylpropyl intermediate : React 4-(trifluoromethyl)phenol with 2-ethoxy-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

Thiol coupling : Introduce the sulfanyl group via thiol-ene click chemistry or nucleophilic displacement using NaSH .

Acetic acid derivatization : Couple the intermediate with bromoacetic acid under alkaline conditions.

  • Optimization : Use Design of Experiments (DoE) to prioritize variables (e.g., temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs can reduce trial runs while identifying critical parameters like reaction time (≥12 hrs for complete conversion) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Purity : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% target).
  • Structural Confirmation :
  • NMR : Analyze 1^1H and 13^13C spectra for key signals (e.g., trifluoromethyl singlet at ~δ 120 ppm in 19^19F NMR, ethoxy group at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., calculated for C₂₁H₂₂F₃O₅S: 467.12 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Management : Segregate halogenated waste (due to trifluoromethyl groups) and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reactivity and optimize reaction pathways for this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and identify low-energy pathways for sulfanyl coupling .
  • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction kinetics (e.g., DMF vs. THF for solubility) .
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI for thiol-ene reactions) .

Q. What statistical approaches are effective in resolving contradictions in experimental data during process optimization?

  • Methodological Answer :
  • Data Contradiction Analysis :

Principal Component Analysis (PCA) : Identify outliers in reaction yield datasets (e.g., inconsistent temperature gradients).

ANOVA : Test significance of variables (e.g., catalyst type contributes 45% variance in yield, p < 0.05) .

  • Response Surface Methodology (RSM) : Map non-linear relationships between variables (e.g., interaction between solvent polarity and reaction time) .

Q. What strategies are recommended for elucidating the compound's mechanism of action in biological systems?

  • Methodological Answer :
  • In Vitro Assays :

Enzyme Inhibition : Screen against PPAR-γ or COX-2 targets using fluorescence polarization (IC₅₀ determination) .

Cell-Based Studies : Use HEK-293 cells transfected with reporter genes (e.g., luciferase under NF-κB promoter) to assess anti-inflammatory activity .

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding (e.g., docking to PPAR-γ active site) to identify key interactions (e.g., hydrogen bonding with Ser289) .

Q. How can researchers address stability challenges during long-term storage of this compound?

  • Methodological Answer :
  • Degradation Studies :

Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (e.g., ester hydrolysis <5%) .

Lyophilization : Freeze-dry the compound under vacuum (≤0.1 mBar) to enhance shelf life (>24 months at -20°C) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.